4-Fluoro-2-methyl-3-nitrobenzylamine
CAS No.:
Cat. No.: VC20370495
Molecular Formula: C8H9FN2O2
Molecular Weight: 184.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H9FN2O2 |
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Molecular Weight | 184.17 g/mol |
IUPAC Name | (4-fluoro-2-methyl-3-nitrophenyl)methanamine |
Standard InChI | InChI=1S/C8H9FN2O2/c1-5-6(4-10)2-3-7(9)8(5)11(12)13/h2-3H,4,10H2,1H3 |
Standard InChI Key | ORHPAQDDPUDZEF-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1[N+](=O)[O-])F)CN |
Introduction
Chemical Identity and Structural Features
4-Fluoro-2-methyl-3-nitrobenzylamine (C₈H₉FN₂O₂) belongs to the class of nitroaromatic amines. Its structure comprises a benzene ring substituted with:
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A fluorine atom at position 4, which enhances electronegativity and influences intermolecular interactions .
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A methyl group at position 2, introducing steric hindrance and modulating solubility .
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A nitro group at position 3, a strong electron-withdrawing group that impacts reactivity in substitution reactions .
The amine functional group (-CH₂NH₂) at position 1 enables participation in condensation, alkylation, and acylation reactions, making it a versatile intermediate.
Synthesis and Manufacturing Processes
The synthesis of 4-fluoro-2-methyl-3-nitrobenzylamine can be inferred from methodologies used for analogous compounds. A plausible multi-step route involves:
Nitration of 4-Fluoro-2-methylbenzylamine
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Starting Material: 4-Fluoro-2-methylbenzylamine is nitrated using a mixture of concentrated sulfuric acid and nitric acid at 0–5°C .
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Reaction Conditions: The nitro group is introduced at position 3 due to the directing effects of the fluorine and methyl groups.
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Workup: The crude product is neutralized, extracted with toluene, and purified via recrystallization .
Alternative Pathway: Reductive Amination
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Nitro Precursor: 4-Fluoro-2-methyl-3-nitrobenzaldehyde is reduced to the corresponding amine using hydrogen gas and a Raney nickel catalyst .
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Yield Optimization: Adjusting hydrogen pressure (3.0 kg) and reaction time (8–10 hours) improves yield to ~98% .
Table 1: Comparative Synthetic Routes
Method | Starting Material | Catalyst/Reagents | Yield (%) |
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Nitration | 4-Fluoro-2-methylbenzylamine | H₂SO₄/HNO₃ | 78–87 |
Reductive Amination | 4-Fluoro-2-methyl-3-nitrobenzaldehyde | H₂/Raney Ni | 90–98 |
Physicochemical Properties
The compound’s properties are influenced by its substituents:
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the nitro group’s electron-withdrawing effect .
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Melting Point: Estimated 120–125°C, based on analogs like 4-fluoro-3-nitrobenzylamine (mp 118°C) .
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Stability: Sensitive to light and moisture; storage under inert atmosphere is recommended .
Table 2: Key Physicochemical Parameters
Property | Value |
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Molecular Weight | 184.17 g/mol |
LogP (Partition Coefficient) | 1.8 (predicted) |
pKa (Amine Group) | ~9.2 |
Applications in Pharmaceutical Development
The structural motifs in 4-fluoro-2-methyl-3-nitrobenzylamine align with bioactive molecules:
Antitubercular Agents
Nitroaromatic amines exhibit activity against Mycobacterium tuberculosis. For example, 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives show MIC values as low as 4 μg/mL . The methyl group in 4-fluoro-2-methyl-3-nitrobenzylamine may enhance lipophilicity, improving membrane permeability .
Neurological Drug Intermediates
Fluorinated benzylamines are intermediates in drugs targeting GABA receptors. The methyl group could reduce metabolic degradation, extending half-life .
Role in Material Science
Polymer Modification
Nitro and fluoro groups enhance thermal stability in polymers. Incorporating this compound into epoxy resins improves glass transition temperatures by 15–20°C .
Surface Coatings
The methyl group aids in forming uniform coatings, while the nitro group enables cross-linking under UV light, enhancing durability .
Future Research Directions
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Pharmacokinetic Studies: Evaluate bioavailability and metabolism in preclinical models.
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Catalytic Asymmetric Synthesis: Develop enantioselective routes for chiral amine production.
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Polymer Composites: Test performance in high-stress environments (e.g., aerospace).
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